molecular formula C37H55ClNPPd B1528113 tBuXPhos Pd G1 CAS No. 1142811-12-8

tBuXPhos Pd G1

Cat. No.: B1528113
CAS No.: 1142811-12-8
M. Wt: 686.7 g/mol
InChI Key: GITFHTZGVMIBGS-UHFFFAOYSA-M
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Description

TBuXPhos Pd G1 is a white powder that acts as a catalyst for cross-coupling reactions of electron-deficient anilines with aryl chlorides . It is also a catalyst for rapid C-N bond-forming processes at low catalyst loading . It is used in C-N cross-coupling reactions, at or below room temperature .


Synthesis Analysis

The method for synthesizing this compound is functional-group tolerant, proceeds smoothly (30 to 50 °C), and provides rapid access to the target compounds in good to excellent isolated yields . When applied to the synthesis of a known NaV1.8 modulator, this method led to a significant improvement of the E-factor in comparison with classical organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C37H55ClNPPd . The molecular weight of this compound is 686.69 g/mol .


Chemical Reactions Analysis

This compound is a catalyst for C-C bond and C-N bond formation . It is used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 150-159 °C .

Scientific Research Applications

Palladium-Catalyzed Reactions

tBuXPhos Pd G1, as a ligand in palladium-catalyzed reactions, plays a crucial role in various organic transformations. Studies have shown its effectiveness in C-N and C-O bond-forming processes, highlighting its utility in synthesis and functionalization of organic compounds. For example, tBuXPhos demonstrated similar reactivity to Me(4)tBuXPhos in palladium-catalyzed reactions, making it a valuable surrogate in these processes (Ueda et al., 2012). Another study emphasized its role in palladium-catalyzed 2,2,2-trifluoroethoxylation of activated aryl bromides and bromo-chalcones, underscoring its versatility in cross-coupling reactions (Rangarajan et al., 2015).

Catalyst Efficiency and Selectivity

This compound contributes significantly to the efficiency and selectivity of catalytic reactions. It has been used effectively as a supporting ligand in palladium-catalyzed coupling of aldoximes with bromo coupling partners. This specificity is pivotal for achieving desired products in organic synthesis, especially in complex molecular structures (Reeta et al., 2020).

Ligand Characterization and Degradation

Research has also focused on characterizing this compound and its degradation products. One study synthesized and characterized two stable degradants of the palladium tBuXPhos catalyst, providing insights into its stability and degradation pathways. This knowledge is essential for optimizing its use and understanding its behavior under various reaction conditions (Allgeier et al., 2012).

Ranking Ligand Efficacy

This compound has been included in studies ranking the efficacy of various ligands in promoting difficult carbon-carbon couplings. Such comparative studies are crucial for selecting the most effective ligand for specific reactions, thereby enhancing the overall efficiency and yield of the catalytic processes (Gioria et al., 2016).

Applications in Trideuteriomethoxylation

The catalyst system composed of tBuXPhos and Pd(OAc)2 has been utilized in the trideuteriomethoxylation of aryl and heteroaryl halides. This process represents a novel application in the field of isotopic labeling, which is significant in pharmaceutical research and molecular imaging (Dash et al., 2012).

Mechanism of Action

Target of Action

tBuXPhos Pd G1, also known as t-BuXPhos palladium (II) phenethylamine chloride, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions of electron-deficient anilines with aryl chlorides .

Mode of Action

This compound interacts with its targets by facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . This is achieved through a process known as the Buchwald-Hartwig Cross Coupling Reaction . The compound acts as a catalyst, lowering the activation energy required for the reaction and thus speeding up the reaction rate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . This pathway involves the formation of new C-C and C-N bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the production of a wide range of chemical compounds, including those used in pharmaceuticals and materials science .

Pharmacokinetics

In the context of its use in chemical reactions, it’s important to note that this compound is air, moisture, and thermally-stable , which can impact its availability and effectiveness in catalyzing reactions.

Result of Action

The molecular effect of this compound’s action is the formation of new C-C and C-N bonds . On a cellular level, this can lead to the creation of new organic compounds, depending on the reactants involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is air, moisture, and thermally-stable , which means it can maintain its catalytic activity under a wide range of conditions. It is also air-sensitive and should be stored under argon , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.

Safety and Hazards

The safety data sheet for tBuXPhos Pd G1 indicates that it has hazard statements H315, H319, H335, and H351 . Precautionary statements include P202, P261, P264, P302 + P352, P305 + P351 + P338, and P308 + P313 .

Properties

IUPAC Name

chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITFHTZGVMIBGS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H55ClNPPd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142811-12-8
Record name Chloro(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II), min. 98% [t-BuXPhos Palladacycle Gen. 1]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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